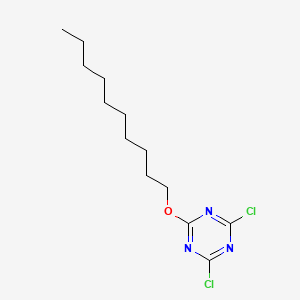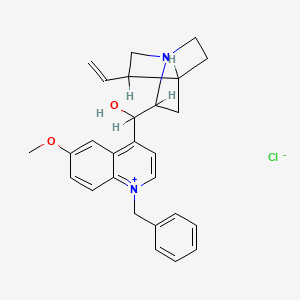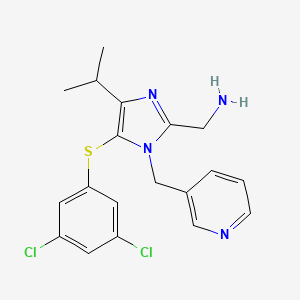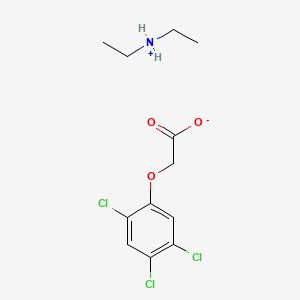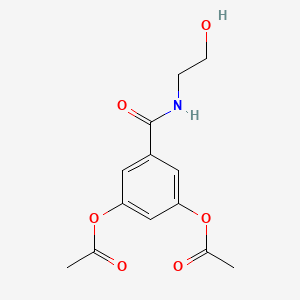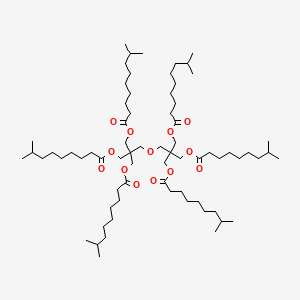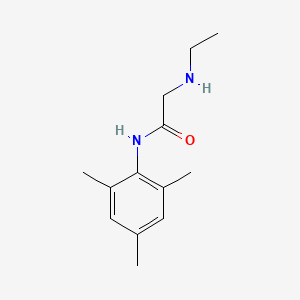
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is a complex organic compound with a unique structure that includes an acetamide group, an ethylamino group, and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylamine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,4,6-trimethylphenyl)-: Lacks the ethylamino group.
Acetamide, 2-(methylamino)-N-(2,4,6-trimethylphenyl)-: Contains a methylamino group instead of an ethylamino group.
Uniqueness
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is unique due to the presence of both the ethylamino and trimethylphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
2105-31-9 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(ethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-14-8-12(16)15-13-10(3)6-9(2)7-11(13)4/h6-7,14H,5,8H2,1-4H3,(H,15,16) |
Clé InChI |
VQSNKUMXEBOSGS-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



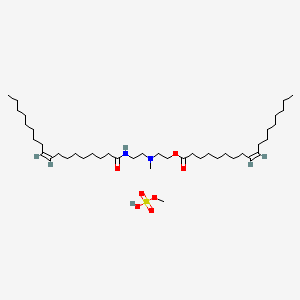
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)

